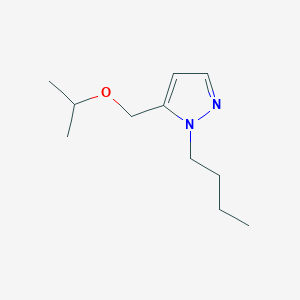![molecular formula C12H23Cl2N3O2 B2650291 N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride CAS No. 1052537-48-0](/img/structure/B2650291.png)
N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride is used in several scientific research applications:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of various derivatives.
Biology: The compound is used in biochemical studies to investigate protein interactions and functions.
Medicine: Research into potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in research settings, particularly in the study of protein interactions and biochemical pathways .
Properties
IUPAC Name |
N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClN3O2.ClH/c1-12(2,3)14-10(17)9-15-4-6-16(7-5-15)11(18)8-13;/h4-9H2,1-3H3,(H,14,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRBAXBHMKOMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate](/img/structure/B2650209.png)

![2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B2650212.png)

![2-Chloro-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide](/img/structure/B2650216.png)

![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2650220.png)
![N'-(4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2650221.png)
methyl}phosphonate](/img/structure/B2650223.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2650225.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)

![4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2650229.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2650231.png)
